4-nitro-N-(4-nitrophenyl)benzenesulfonamide
Overview
Description
4-nitro-N-(4-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9N3O6S It is a sulfonamide derivative, characterized by the presence of nitro groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium dithionite.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Reduction: Formation of 4-amino-N-(4-aminophenyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Scientific Research Applications
4-nitro-N-(4-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential antibacterial and antifungal properties due to the presence of the sulfonamide group.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects. The nitro groups can also participate in redox reactions, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-nitrophenyl)benzenesulfonamide
- 4-methyl-N-(4-nitrophenyl)benzenesulfonamide
- 4-nitro-N-(4-nitrophenyl)sulfonyltryptophan
Uniqueness
4-nitro-N-(4-nitrophenyl)benzenesulfonamide is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity. The combination of the sulfonamide and nitro groups makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or both of these functional groups.
Properties
IUPAC Name |
4-nitro-N-(4-nitrophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O6S/c16-14(17)10-3-1-9(2-4-10)13-22(20,21)12-7-5-11(6-8-12)15(18)19/h1-8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBGGRRWUZEVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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